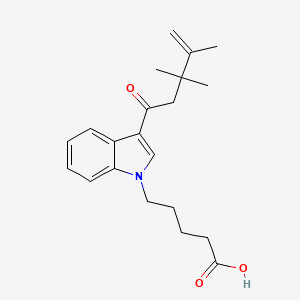

UR-144 Degradant N-pentanoic acid metabolite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

UR-144 degradant N-pentanoic acid metabolite is a phase I metabolite of the synthetic cannabinoid UR-144. This compound is formed during the metabolic degradation of UR-144, which is a potent synthetic cannabinoid that preferentially binds to the peripheral cannabinoid receptor 2 over the central cannabinoid receptor 1 . The metabolite is characterized by the presence of a pentanoic acid group attached to the indole ring structure of UR-144 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of UR-144 degradant N-pentanoic acid metabolite typically involves the incubation of UR-144 with human liver microsomes or the fungus Cunninghamella elegans . The metabolic process leads to the formation of various metabolites, including the N-pentanoic acid metabolite. The reaction conditions for the incubation with Cunninghamella elegans include a 72-hour incubation period, followed by chromatographic separation and nuclear magnetic resonance spectroscopy analysis .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced for research purposes using the aforementioned metabolic processes .

Analyse Chemischer Reaktionen

Types of Reactions

UR-144 degradant N-pentanoic acid metabolite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form additional hydroxylated metabolites.

Reduction: Reduction reactions can lead to the formation of dihydroxy metabolites.

Substitution: Substitution reactions can occur at the indole ring, leading to the formation of different substituted metabolites.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include human liver microsomes, Cunninghamella elegans, and various chromatographic solvents such as formic acid in water and acetonitrile .

Major Products Formed

The major products formed from the reactions of this compound include dihydroxy metabolites, carboxy and hydroxy metabolites, and hydroxy and ketone metabolites .

Wissenschaftliche Forschungsanwendungen

UR-144 degradant N-pentanoic acid metabolite has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of UR-144 degradant N-pentanoic acid metabolite involves its interaction with cannabinoid receptors. UR-144 preferentially binds to the peripheral cannabinoid receptor 2, and its metabolites, including the N-pentanoic acid metabolite, may exhibit similar binding affinities . The exact molecular targets and pathways involved in the action of the metabolite are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(5-Hydroxypentyl)-Metabolit

- (±)-N-(4-Hydroxypentyl)-Metabolit

- N-(2-Hydroxypentyl)-Metabolit

- N-(5-Hydroxypentyl)-β-D-Glucuronid

Einzigartigkeit

UR-144-Abbauprodukt N-Pentansäure-Metabolit ist einzigartig aufgrund seiner spezifischen Struktur, die eine Pentansäuregruppe umfasst, die an den Indolring gebunden ist. Dieses Strukturmerkmal unterscheidet es von anderen ähnlichen Metaboliten, die möglicherweise unterschiedliche funktionelle Gruppen oder Substitutionmuster aufweisen .

Biologische Aktivität

UR-144, a synthetic cannabinoid, has garnered attention for its unique pharmacological profile and its metabolites, particularly the UR-144 Degradant N-pentanoic acid metabolite. This article delves into the biological activity of this compound, examining its receptor interactions, pharmacodynamics, and clinical implications based on diverse research findings.

Overview of UR-144 and Its Metabolite

UR-144 is known for its selective binding to cannabinoid receptors, with a notable preference for the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . The N-pentanoic acid metabolite is identified as a potential phase I metabolite resulting from the degradation of UR-144 during analytical processes such as gas chromatography-mass spectrometry (GC-MS) . However, the biological activities of this metabolite remain largely uncharacterized.

Receptor Binding and Activity

Research indicates that the this compound exhibits no significant activity at either CB1 or CB2 receptors. In comparative studies, it was noted that this metabolite did not demonstrate any receptor affinity, with an effective concentration (EC50) value exceeding 1000 ng/mL, which is considered inactive . This lack of activity contrasts sharply with other synthetic cannabinoids that show varying degrees of potency at these receptors.

Clinical Case Studies

Several clinical case studies have documented the presence of UR-144 and its metabolites in biological samples. For instance, a study involving emergency department patients revealed that UR-144 was detected alongside other synthetic cannabinoids in multiple cases of intoxication. Symptoms commonly associated with UR-144 use included slurred speech, dilated pupils, and poor coordination . In one notable case, a 17-year-old male exhibited pronounced symptoms after consuming UR-144, although it was suggested that these effects were likely due to other co-administered substances rather than UR-144 itself due to its low affinity for CB1 receptors .

Pharmacological Effects

The pharmacological effects of UR-144 have been explored through various observational studies. One study compared the physiological effects of smoking UR-144 against traditional cannabis (THC). It was found that both substances led to increased systolic and diastolic blood pressure as well as elevated heart rates. However, subjective effects reported by participants were significantly higher following THC administration compared to UR-144 .

Table 1: Physiological Effects Comparison

| Parameter | UR-144 (Mean ± SD) | THC (Mean ± SD) | p-value |

|---|---|---|---|

| Systolic Blood Pressure (mmHg) | 14.94 ± 22.92 | 17.63 ± 17.74 | 0.797 |

| Diastolic Blood Pressure (mmHg) | 11.56 ± 10.15 | 15.31 ± 5.82 | 0.380 |

| Heart Rate (bpm) | Not reported | Not reported | Not reported |

Metabolic Pathways and Detection

The metabolic pathways of synthetic cannabinoids like UR-144 have been extensively studied due to their implications in forensic toxicology. The N-pentanoic acid metabolite can be detected in urine and blood samples, providing critical data for understanding synthetic cannabinoid use in various contexts . For instance, methods for screening and quantifying synthetic cannabinoids in biological matrices have been developed to improve detection rates in forensic investigations .

Eigenschaften

IUPAC Name |

5-[3-(3,3,4-trimethylpent-4-enoyl)indol-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKJJMLBDDTMFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043152 |

Source

|

| Record name | 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630022-97-7 |

Source

|

| Record name | 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.